1-(1-Adamantyl)-2-fluoroethanone
Overview
Description
1-(1-Adamantyl)-2-fluoroethanone is an organic compound featuring an adamantane core, a highly stable and rigid tricyclic hydrocarbon structure, bonded to a fluoroethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Adamantyl)-2-fluoroethanone can be synthesized through several methods. One common approach involves the fluorination of 1-(1-adamantyl)ethanone using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and minimize costs. Additionally, purification steps like distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Adamantyl)-2-fluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluoro group, where nucleophiles like amines or thiols replace the fluorine atom, forming new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thio derivatives.
Scientific Research Applications
1-(1-Adamantyl)-2-fluoroethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: Investigated for its potential as a biochemical probe due to its structural rigidity and stability.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of advanced polymers and nanomaterials, leveraging its stability and unique structural features.
Mechanism of Action
The mechanism of action of 1-(1-Adamantyl)-2-fluoroethanone involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The adamantane core provides a rigid scaffold that can enhance binding affinity and specificity, while the fluoroethanone moiety can participate in hydrogen bonding or other interactions with biological targets.
Comparison with Similar Compounds
1-(1-Adamantyl)-2-fluoroethanone can be compared with other adamantane derivatives, such as:
1-Adamantylamine: Known for its antiviral properties.
1-Adamantylacetic acid: Used in the synthesis of pharmaceuticals.
1-Adamantylmethanol: Employed in organic synthesis as an intermediate.
Uniqueness: this compound stands out due to the presence of the fluoroethanone group, which imparts unique chemical reactivity and potential biological activity not seen in other adamantane derivatives.
Conclusion
This compound is a compound of significant interest due to its unique structural properties and diverse applications in various scientific fields
Properties
IUPAC Name |
1-(1-adamantyl)-2-fluoroethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FO/c13-7-11(14)12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOORFGWLUWDLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)CF | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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